molecular formula C13H18O2 B3018557 (2R)-3-Benzyl-2-methylpentanoic acid CAS No. 2248214-50-6

(2R)-3-Benzyl-2-methylpentanoic acid

Cat. No.: B3018557
CAS No.: 2248214-50-6
M. Wt: 206.285
InChI Key: FTXXCVNOONKYRF-RWANSRKNSA-N
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Description

(2R)-3-Benzyl-2-methylpentanoic acid is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Benzyl-2-methylpentanoic acid typically involves several steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a benzyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. These methods can include the use of metal catalysts to improve yield and selectivity. For example, palladium-catalyzed coupling reactions are often employed to form the carbon-carbon bonds necessary for the benzyl group attachment .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Benzyl-2-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

(2R)-3-Benzyl-2-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-3-Benzyl-2-methylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors that play a role in metabolic pathways. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-3-Benzyl-2-methylpentanoic acid apart is its specific combination of a benzyl group and a methyl group on the pentanoic acid backbone. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

(2R)-3-benzyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXCVNOONKYRF-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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